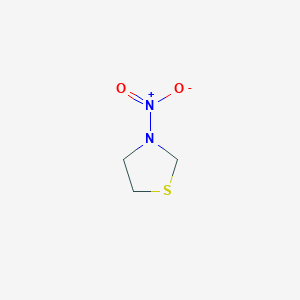
3-Nitro-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-1,3-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a nitro group at the third position enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1,3-thiazolidine typically involves the condensation of cysteamine hydrochloride with nitro-substituted aldehydes or ketones. One common method includes the reaction of cysteamine hydrochloride with 1,1-bis(methylthio)-2-nitroethylene in the presence of trimethylamine and aromatic aldehydes in a solvent mixture of water and ethanol .
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors to enhance yield and purity, as well as the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiazolidine derivatives.
Scientific Research Applications
3-Nitro-1,3-thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Nitro-1,3-thiazolidine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Thiazolidine: Lacks the nitro group, resulting in different reactivity and biological properties.
Thiazolidinedione: Contains a carbonyl group, used in the treatment of diabetes.
Thiazole: A related heterocycle with different substitution patterns and biological activities.
Uniqueness: 3-Nitro-1,3-thiazolidine is unique due to the presence of the nitro group, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
104549-75-9 |
|---|---|
Molecular Formula |
C3H6N2O2S |
Molecular Weight |
134.16 g/mol |
IUPAC Name |
3-nitro-1,3-thiazolidine |
InChI |
InChI=1S/C3H6N2O2S/c6-5(7)4-1-2-8-3-4/h1-3H2 |
InChI Key |
JJTJTCNDEIYUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















